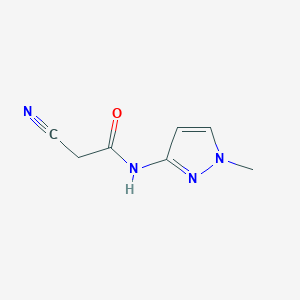

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-cyano-N-(1-methylpyrazol-3-yl)acetamide, which accurately reflects its structural components consisting of a cyano group attached to an acetamide moiety that is further connected to a 1-methylpyrazole ring system. The Chemical Abstracts Service registry number for this specific compound is 1183480-49-0, which uniquely identifies this particular isomer among the various possible pyrazole-acetamide derivatives. This registry number distinguishes it from related compounds such as the 5-substituted isomer 2-cyano-N-(1-methyl-1H-pyrazol-5-yl)acetamide, which carries the Chemical Abstracts Service number 678966-93-3. The systematic nomenclature clearly indicates the substitution pattern, where the acetamide nitrogen is bonded to the carbon at position 3 of the 1-methylpyrazole ring, establishing the precise connectivity that determines the compound's chemical properties.

The standardized International Chemical Identifier for this compound is InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12), which provides a unique string representation of the molecular structure. The corresponding International Chemical Identifier Key is OBGWZHDAPARIID-UHFFFAOYSA-N, serving as a hashed version of the International Chemical Identifier for database searching purposes. The Simplified Molecular Input Line Entry System representation is CN1C=CC(=N1)NC(=O)CC#N, which offers a linear notation describing the molecular structure in a format suitable for computational applications.

Molecular Formula and Weight Analysis

The molecular formula of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is C₇H₈N₄O, indicating the presence of seven carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 164.16 grams per mole through computational analysis and experimental verification. This relatively low molecular weight places the compound in the category of small organic molecules suitable for various synthetic transformations and potential pharmaceutical applications.

The elemental composition analysis reveals that nitrogen constitutes approximately 34.1% of the molecular weight, reflecting the nitrogen-rich nature of this heterocyclic compound. The high nitrogen content is attributed to the presence of four nitrogen atoms distributed between the pyrazole ring system (two nitrogen atoms), the cyano group (one nitrogen atom), and the acetamide functionality (one nitrogen atom). This nitrogen-rich composition contributes significantly to the compound's hydrogen-bonding capabilities and its potential for coordination with metal centers in complex formation.

Table 1: Molecular Characteristics of 2-Cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 164.16 g/mol |

| Chemical Abstracts Service Number | 1183480-49-0 |

| Nitrogen Content | 34.1% |

| Topological Polar Surface Area | 70.71 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

The topological polar surface area of 70.71 square angstroms indicates moderate polarity, which influences the compound's solubility characteristics and membrane permeability properties. The presence of four hydrogen bond acceptor sites and one hydrogen bond donor site suggests significant potential for intermolecular hydrogen bonding interactions, which play crucial roles in crystal packing arrangements and solution-state behavior.

X-ray Crystallographic Studies and Hydrogen-Bonding Networks

X-ray crystallographic investigations of related pyrazole-acetamide compounds have provided valuable insights into the structural preferences and hydrogen-bonding patterns characteristic of this class of molecules. Research conducted on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide revealed fundamental structural features that are highly relevant to understanding the crystallographic behavior of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide. The crystal structure analysis demonstrated the formation of extensive hydrogen-bonding networks involving N—H⋯O and N—H⋯N interactions, which generate layered supramolecular architectures in the solid state.

The molecular conformation in the crystalline state typically adopts an angular geometry, where the pyrazole ring and the acetamide moiety are positioned at specific dihedral angles that optimize intermolecular interactions while minimizing steric repulsion. Hirshfeld surface analysis of structurally related compounds indicates that the most significant contributions to crystal packing arise from H⋯H contacts (53.8%), H⋯C/C⋯H interactions (21.7%), H⋯N/N⋯H contacts (13.6%), and H⋯O/O⋯H interactions (10.8%). These interaction patterns suggest that hydrogen bonding plays a dominant role in determining the solid-state organization of pyrazole-acetamide derivatives.

The hydrogen-bonding networks in pyrazole-acetamide crystals typically involve the acetamide N—H group acting as a hydrogen bond donor to nearby oxygen or nitrogen acceptors, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors. The cyano group in 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide provides an additional hydrogen bond acceptor site, potentially leading to more complex three-dimensional hydrogen-bonding architectures compared to simpler acetamide derivatives. Crystal engineering studies have shown that the presence of cyano substituents can significantly influence the directionality and strength of hydrogen bonds, often leading to the formation of distinctive supramolecular motifs.

Coordination complex studies involving pyrazole-acetamide ligands have demonstrated that these compounds can form mononuclear and polynuclear metal complexes with well-defined crystallographic structures. Single-crystal X-ray diffraction analysis of cadmium, copper, and iron complexes containing related pyrazole-acetamide ligands revealed that the coordination spheres are completed by various ligands including chloride anions, solvent molecules, or water molecules. The crystal packing analysis showed the formation of one-dimensional and two-dimensional supramolecular architectures through hydrogen bonding interactions, highlighting the versatility of pyrazole-acetamide systems in crystal engineering applications.

Tautomeric Behavior in Pyrazole-Acetamide Systems

Tautomerism represents a fundamental aspect of pyrazole chemistry that significantly influences the structural and chemical properties of pyrazole-acetamide derivatives. The tautomeric behavior of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is primarily governed by the annular prototropic tautomerism characteristic of pyrazole ring systems, where the mobile hydrogen atom can migrate between the two nitrogen atoms in the five-membered ring. This phenomenon results in two distinct tautomeric forms that can interconvert through proton transfer, leading to structural isomers that may exhibit different chemical and biological properties.

The presence of the methyl substituent at the N1 position in 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide effectively locks the tautomeric form by preventing hydrogen migration to that nitrogen atom. This substitution pattern eliminates the classical 3(5)-substituted pyrazole tautomerism, resulting in a single, well-defined structural form where the acetamide substituent is permanently located at position 3 of the pyrazole ring. The methylation strategy provides structural certainty and eliminates the complications associated with tautomeric equilibria that can complicate synthetic applications and biological evaluations.

Theoretical studies using density functional theory calculations have revealed that substituent effects play crucial roles in determining tautomeric preferences in pyrazole systems. Electron-donating groups such as amino and methyl substituents tend to favor specific tautomeric forms, while electron-withdrawing groups like cyano and nitro substituents can shift the equilibrium toward alternative arrangements. In the case of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide, the electron-withdrawing nature of both the cyano group and the acetamide carbonyl may influence the electronic distribution within the pyrazole ring, affecting its reactivity and interaction patterns.

Table 2: Tautomeric Factors in Pyrazole-Acetamide Systems

| Factor | Effect on Tautomerism | Reference Compound |

|---|---|---|

| N-Methylation | Eliminates annular tautomerism | 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide |

| Electron-Withdrawing Groups | Stabilizes specific tautomers | Cyano and nitro derivatives |

| Hydrogen Bonding | Influences tautomer ratios | Acetamide and carboxamide derivatives |

| Solvent Effects | Modulates equilibrium positions | Various pyrazole derivatives |

Environmental factors including solvent polarity, temperature, and intermolecular interactions significantly influence tautomeric equilibria in pyrazole systems. Studies conducted in different solvents have demonstrated that polar protic solvents tend to stabilize tautomers capable of forming stronger hydrogen bonds, while apolar solvents favor tautomers with lower dipole moments. The solid-state environment typically fixes one specific tautomeric form through crystal packing forces and intermolecular hydrogen bonding, which may differ from the solution-state preferences.

Nuclear magnetic resonance spectroscopic investigations of related pyrazole-acetamide compounds have provided experimental evidence for tautomeric behavior and conformational dynamics. Variable-temperature nuclear magnetic resonance studies have been particularly valuable for observing slow exchange processes and determining tautomeric ratios under conditions where interconversion rates are reduced. The introduction of substituents that can participate in intramolecular hydrogen bonding, such as the acetamide group in 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide, can lead to conformational preferences that influence both tautomeric stability and molecular reactivity patterns.

Properties

IUPAC Name |

2-cyano-N-(1-methylpyrazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGWZHDAPARIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is an organic compound featuring a cyano group and a pyrazole ring, widely used as a building block in heterocyclic synthesis and pharmaceutical research. Its preparation primarily involves cyanoacetylation reactions of amines, specifically the reaction of 1-methyl-1H-pyrazol-3-amine with cyanoacetic acid or its derivatives under controlled conditions.

Synthetic Routes and Reaction Conditions

The most common laboratory synthesis method involves the following steps:

- Starting Materials: 1-methyl-1H-pyrazol-3-amine and cyanoacetic acid or cyanoacetic acid esters.

- Reaction Type: Cyanoacetylation of the amine group.

- Catalysts/Bases: Typically, a base such as triethylamine is used to facilitate the reaction.

- Conditions: The reaction is generally conducted under mild heating or reflux conditions in an appropriate solvent.

- Purification: The crude product is purified by recrystallization to obtain high purity 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide.

This method leverages the nucleophilicity of the amine group on the pyrazole ring to attack the activated cyanoacetyl moiety, forming the desired acetamide linkage.

Industrial Production Methods

For industrial scale synthesis, the process is optimized to enhance yield and efficiency:

- Reaction Optimization: Parameters such as temperature, solvent choice, and reaction time are fine-tuned.

- Continuous Flow Reactors: Employed to improve reaction control, scalability, and reproducibility.

- Green Chemistry Approaches: Solvent-free methods or use of environmentally benign solvents are explored to reduce waste and environmental impact.

- Automation: Use of automated systems for reagent addition and product isolation ensures consistent quality.

These adaptations allow for the large-scale production of the compound while maintaining cost-effectiveness and minimizing environmental footprint.

Chemical Reaction Analysis During Preparation

The preparation involves key reaction types:

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Cyanoacetylation | Nucleophilic attack of the amine on cyanoacetic acid derivatives to form the acetamide bond. | Triethylamine base, mild heating, solvents like ethanol or DMF | 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide |

| Substitution Reactions | Potential modification of the cyano group via nucleophilic substitution for derivative synthesis. | Alkyl halides with base | Substituted acetamides |

| Condensation Reactions | Cyclocondensation with reagents like phenacyl bromide to form heterocyclic compounds. | Triethylamine, reflux | Heterocyclic derivatives |

| Reduction Reactions | Reduction of the cyano group to amines under catalytic or chemical conditions. | Catalytic hydrogenation or LiAlH4 | Amino derivatives |

These reactions highlight the versatility of the compound both in preparation and further chemical transformations.

Detailed Research Findings on Preparation

Reaction Mechanism Insights

- The cyanoacetylation proceeds via nucleophilic attack by the amino nitrogen on the carbonyl carbon of cyanoacetic acid or its activated derivatives.

- The presence of a base such as triethylamine neutralizes the acid formed during the reaction, driving the equilibrium toward product formation.

- The cyano group remains intact during this step, enabling further functionalization if desired.

Yield and Purity Considerations

- Typical yields for the laboratory synthesis range from 70% to 85% depending on reaction time and purity of starting materials.

- Recrystallization solvents such as ethanol or ethyl acetate are preferred for obtaining analytically pure product.

- Industrial processes aim to maximize yield above 90% by optimizing reaction parameters and using continuous flow setups.

Alternative Synthetic Approaches

- Use of cyanoacetic acid esters instead of free acid can facilitate easier handling and potentially higher reactivity.

- Employing coupling agents or dehydrating agents (e.g., carbodiimides) can activate the carboxyl group for amide bond formation, although this is less common for this compound.

- Solvent-free or microwave-assisted synthesis methods have been explored to reduce reaction times and environmental impact, though detailed data on these methods for this specific compound remain limited.

Summary Table: Preparation Methods of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

| Aspect | Description |

|---|---|

| Starting Materials | 1-methyl-1H-pyrazol-3-amine, cyanoacetic acid or esters |

| Key Reaction Type | Cyanoacetylation (amide bond formation) |

| Catalysts/Bases | Triethylamine or other organic bases |

| Reaction Conditions | Mild heating or reflux in solvents like ethanol, DMF |

| Purification | Recrystallization from suitable solvents |

| Industrial Scale Adaptations | Continuous flow reactors, solvent optimization, green chemistry approaches |

| Typical Yield | 70-85% (lab scale), >90% (industrial optimized) |

| Reaction Mechanism | Nucleophilic attack of amine on activated cyanoacetyl moiety |

| Alternative Methods | Use of coupling agents, solvent-free or microwave-assisted synthesis (less common) |

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo cyclocondensation with various reagents to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.

Cyclocondensation: Reagents like phenacyl bromide in the presence of a base such as triethylamine can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted acetamides.

Cyclocondensation: Formation of heterocyclic compounds such as pyrroles.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

2-Cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is utilized as a building block for synthesizing potential pharmaceutical agents. Its derivatives are being explored for their anti-inflammatory and anticancer properties.

| Application | Description |

|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory and anticancer compounds |

| Materials Science | Development of new materials with specific electronic properties |

| Biological Research | Precursor for biologically active molecules in biochemical assays |

The compound exhibits diverse biological activities, primarily through its interaction with specific biological targets. It has shown potential as an inhibitor of androgen receptors, making it significant in prostate cancer research.

Mechanisms of Action:

- Enzyme Inhibition: Acts as an antagonist to androgen receptors, blocking signaling pathways crucial for cancer cell proliferation.

- Cellular Effects: In vitro studies indicate that it inhibits the proliferation of prostate cancer cells by disrupting androgen receptor signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide:

-

Antimicrobial Activity:

- A study demonstrated that this compound exhibited antimicrobial properties with minimum inhibitory concentration (MIC) values indicating significant activity against various pathogens.

-

Inhibition Studies:

- Molecular docking studies revealed that it effectively inhibits CK1δ kinase activity, showing potential for neuroprotective applications in diseases like Alzheimer's and Parkinson's.

-

Dosage Effects in Animal Models:

- Research indicates that varying concentrations of the compound significantly impact tumor growth inhibition and overall health outcomes in animal models.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The cyano group and the pyrazole ring play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-cyano-N-(1H-pyrazol-3-yl)acetamide

- 2-cyano-N-(1-methyl-1H-pyrazol-4-yl)acetamide

- 2-cyano-N-(1-phenyl-1H-pyrazol-3-yl)acetamide

Uniqueness

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of the 1-methyl-1H-pyrazol-3-yl moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-Cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and case studies.

Target of Action

The compound primarily acts as a precursor for synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry. Its biological activity is largely attributed to its interaction with specific biological targets, including enzymes and receptors.

Mode of Action

2-Cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide has been shown to inhibit the activity of certain enzymes, particularly those involved in cancer progression. It interacts with androgen receptors, functioning as an antagonist that blocks androgen signaling pathways crucial for prostate cancer cell proliferation.

Biochemical Pathways

The compound participates in biochemical reactions that lead to the formation of heterocyclic derivatives. These derivatives often exhibit enhanced biological activity compared to their parent compounds, making them valuable in drug development.

The compound exhibits several notable biochemical properties:

- Enzyme Inhibition : It has been documented as an inhibitor of androgen receptors, which is significant for therapeutic strategies against prostate cancer.

- Stability : Under standard laboratory conditions, the compound remains stable; however, prolonged exposure can lead to degradation and a decrease in biological activity.

Cellular Effects

In vitro studies have demonstrated that 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide effectively inhibits the proliferation of prostate cancer cells by disrupting androgen receptor signaling pathways. The compound's IC50 values indicate its potency in blocking cellular growth and promoting apoptosis in these cancer cells .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. In animal models, varying concentrations have shown differential impacts on tumor growth inhibition and overall health outcomes. Higher doses tend to correlate with more pronounced anti-cancer effects but may also increase the risk of adverse effects.

Applications in Scientific Research

2-Cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several applications:

- Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents targeting inflammation and cancer.

| Application | Description |

|---|---|

| Medicinal Chemistry | Used to synthesize anti-inflammatory and anticancer compounds |

| Materials Science | Development of new materials with specific electronic or optical properties |

| Biological Research | Precursor for biologically active molecules used in biochemical assays |

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

- Antimicrobial Activity : A study evaluating pyrazole derivatives found that 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide exhibited antimicrobial properties with minimum inhibitory concentration (MIC) values indicating significant activity against various pathogens .

- Inhibition Studies : Research involving molecular docking studies revealed that this compound effectively inhibits CK1δ kinase activity, showing potential for neuroprotective applications in diseases like Alzheimer's and Parkinson's .

- Synthesis Pathways : The synthesis of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide involves innovative chemical reactions that enhance its biological profile, illustrating its versatility as a precursor in drug development .

Q & A

Basic: What are the standard synthetic routes for 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide, and how is its purity validated?

Methodological Answer:

The synthesis typically involves condensation reactions between cyanoacetic acid derivatives and substituted pyrazole amines. For example, a two-step procedure may include:

Substitution reaction : Reacting 1-methyl-1H-pyrazol-3-amine with a cyanoacetyl chloride derivative in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Purification : Recrystallization using ethanol or ethyl acetate to isolate the product.

Characterization :

- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1670 cm⁻¹ (amide C=O) confirm functional groups .

- NMR : ¹H NMR in DMSO-d6 shows a singlet for the methyl group on pyrazole (~3.80 ppm) and a triplet for the cyanoacetamide backbone (~3.30 ppm) .

- LC-MS : Molecular ion [M+H]<sup>+</sup> at m/z 195.1 validates molecular weight .

Basic: What analytical techniques are critical for resolving structural ambiguities in this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to refine crystal structures. For example, resolve torsional ambiguities in the pyrazole ring by analyzing hydrogen-bonding patterns (e.g., N–H···O interactions) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in the pyrazole and acetamide moieties. For instance, HSQC correlates the methyl group’s carbon (~35 ppm) with its proton signal .

Advanced: How can computational modeling predict the reactivity of this compound in heterocyclic derivative synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites. The cyano group’s α-carbon is highly electrophilic, facilitating nucleophilic attacks (e.g., cyclization with hydrazines) .

- Molecular docking : Screen derivatives for binding to biological targets (e.g., kinases). Use AutoDock Vina to assess binding affinities, focusing on hydrogen bonds between the acetamide carbonyl and active-site residues .

Advanced: How to address contradictions in spectroscopic data during derivative synthesis?

Methodological Answer:

- Case study : If IR shows unexpected C=O shifts (e.g., 1670 → 1650 cm⁻¹), analyze solvent effects (DMSO vs. CDCl3) or check for tautomerism in the pyrazole ring using ¹³C NMR .

- Cross-validation : Compare experimental NMR data with computed spectra (Gaussian 16) to confirm assignments. For example, a discrepancy in pyrazole proton shifts may indicate steric hindrance from substituents .

Advanced: What strategies optimize regioselectivity in 1,3-dipolar cycloadditions involving this compound?

Methodological Answer:

- Catalyst selection : Use Cu(OAc)2 (10 mol%) in t-BuOH/H2O (3:1) to promote “click” reactions with azides. The pyrazole’s electron-withdrawing cyano group directs cycloaddition to the β-position .

- Solvent effects : Polar aprotic solvents (DMF) enhance dipole stabilization, improving yields of triazole derivatives (e.g., 85% yield for 1,4-regioisomers) .

Advanced: How to assess intermolecular interactions in crystalline forms of this compound?

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R2<sup>2</sup>(8) motifs) using Mercury software. For example, N–H···O=C interactions between acetamide groups form dimeric structures .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···N contacts ≈ 25%) to explain packing efficiency .

Advanced: What methodologies evaluate the compound’s potential toxicity in biological assays?

Methodological Answer:

- In silico toxicity prediction : Use ProTox-II to estimate LD50 and hepatotoxicity. The compound’s cyano group may flag nitrile-related toxicity (predicted LD50 = 250 mg/kg) .

- In vitro assays : Perform MTT assays on HepG2 cells. A 24-hour IC50 > 100 µM suggests low cytotoxicity .

Advanced: How to resolve low yields in multi-step syntheses of pyrazole-triazole hybrids?

Methodological Answer:

- Reaction monitoring : Use TLC (hexane:EtOAc 8:2) to isolate intermediates. For example, incomplete azide formation reduces final cycloaddition yields .

- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 30 minutes, improving yield by 20% for triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.